N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide
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Overview
Description
N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine (TEA) under reflux conditions in 1,4-dioxane.
Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the pyrimidine ring is reacted with pyrrolidine under controlled conditions.
Attachment of Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Pyrimidine Derivatives: Compounds such as 4-amino-2-methylpyrimidine and 4-chloro-2-methylpyrimidine are structurally related and exhibit comparable biological activities.
Uniqueness
N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide is unique due to the combination of the pyrimidine and pyrrolidine rings with the methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H21N5O2S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H21N5O2S/c1-12-11-15(21-9-3-4-10-21)19-16(17-12)18-13-5-7-14(8-6-13)20-24(2,22)23/h5-8,11,20H,3-4,9-10H2,1-2H3,(H,17,18,19) |
InChI Key |
ZLXOJVVOPOUCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C)N3CCCC3 |
Origin of Product |
United States |
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